2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide
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Overview
Description
2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Radiopharmaceutical Applications
A study by Bobeldijk et al. (1990) focused on the synthesis of (S)-BZM and its radiolabeled derivative (S)-123I-IBZM, starting from 2,6-dimethoxybenzoic acid. This process is significant for the preparation of radiopharmaceuticals used in imaging studies, particularly for brain disorders such as Parkinson's disease, showcasing the potential of benzamide derivatives in medical diagnostics (Bobeldijk et al., 1990).
Neuroleptic Activity
Another research by Iwanami et al. (1981) involved the synthesis and evaluation of benzamides as potential neuroleptics, demonstrating the significance of these compounds in the development of treatments for psychiatric disorders such as schizophrenia. The study found a correlation between the structure of benzamides and their neuroleptic activity, indicating their therapeutic potential (Iwanami et al., 1981).
Histone Deacetylase Inhibition
Lee et al. (2018) reported on the development of 5-aroylindolyl-substituted hydroxamic acids, including a compound with significant inhibitory selectivity against histone deacetylase 6 (HDAC6). These compounds have implications for Alzheimer's disease treatment, highlighting the therapeutic applications of benzamide derivatives in neurodegenerative disorders (Lee et al., 2018).
Dopamine D2 Receptor Binding
The binding properties of eticlopride, a substituted benzamide, to dopamine-D2 receptors have been studied by Hall et al. (1985). This research is crucial for understanding the role of benzamide derivatives in modulating dopamine pathways, with implications for treating conditions like Parkinson's disease and schizophrenia (Hall et al., 1985).
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Properties
IUPAC Name |
2-ethoxy-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-19-7-5-4-6-16(19)20(24)21-13-18(23)15-8-9-17-14(12-15)10-11-22(17)2/h4-12,18,23H,3,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMWOMRDVJWVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.